[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride

Catalog No.
S8170346
CAS No.
M.F
C5H10ClN3S
M. Wt
179.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hyd...

Product Name

[2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl]amine hydrochloride

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-8-5(9-4)2-3-6;/h2-3,6H2,1H3;1H

InChI Key

LFTWVUIBQBBMER-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)CCN.Cl

Canonical SMILES

CC1=NN=C(S1)CCN.Cl

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiadiazole ring substituted with a methyl group. Its molecular formula is C5H10ClN3SC_5H_{10}ClN_3S, and it has a molar mass of approximately 175.28 g/mol. This compound is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in laboratory settings. It is identified by its CAS number 847155-17-3 and possesses irritant properties, necessitating caution during handling .

The reactivity of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride can be attributed to the presence of both the amine and thiadiazole functional groups. The amine group can undergo typical nucleophilic reactions, including:

  • Alkylation: The amine can react with alkyl halides to form more complex amines.
  • Acylation: It can also react with acyl chlorides to produce amides.

Moreover, the thiadiazole moiety may participate in various electrophilic aromatic substitution reactions due to its electron-rich nature, which could be utilized for further functionalization of the compound .

Compounds containing thiadiazole rings have been extensively studied for their biological activities. Specifically, 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride has shown potential in:

  • Antimicrobial Activity: Thiadiazole derivatives are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer Properties: Some studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Research indicates that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride typically involves several steps:

  • Preparation of Thiadiazole: The starting material is often a thiadiazole derivative synthesized through the reaction of hydrazine with carbon disulfide and an appropriate aldehyde or ketone.
  • Alkylation Reaction: The prepared thiadiazole is then reacted with an alkyl halide (such as 2-bromoethane) in the presence of a base (like sodium hydroxide or potassium carbonate) to form the desired ethylamine derivative.
  • Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt form .

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride has several applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: It may be explored for use in agrochemicals due to potential fungicidal properties.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules .

Studies focusing on the interactions of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Culture Experiments: Testing its efficacy against various cell lines to determine cytotoxicity and therapeutic potential.

Several compounds share structural similarities with 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(4-Methylthiazol-2-yl)ethylamineC5H10N2SThiazole ring; potential neuroprotective effectsAntimicrobial and neuroprotective
5-MethylthiadiazoleC4H6N2SSimple thiadiazole; used in agricultural applicationsAntifungal properties
1,3,4-ThiadiazoleC3H3N3SCore structure; versatile synthetic intermediateAntimicrobial and anticancer properties

The uniqueness of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine hydrochloride lies in its specific substitution pattern on the thiadiazole ring, which influences its biological activity and potential applications compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

179.0283962 g/mol

Monoisotopic Mass

179.0283962 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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